

Application Note: Step-by-Step Radiolabeling of Galacto-RGD with Fluorine-18

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Compound of Interest

Compound Name: Galacto-RGD

Cat. No.: B12378410

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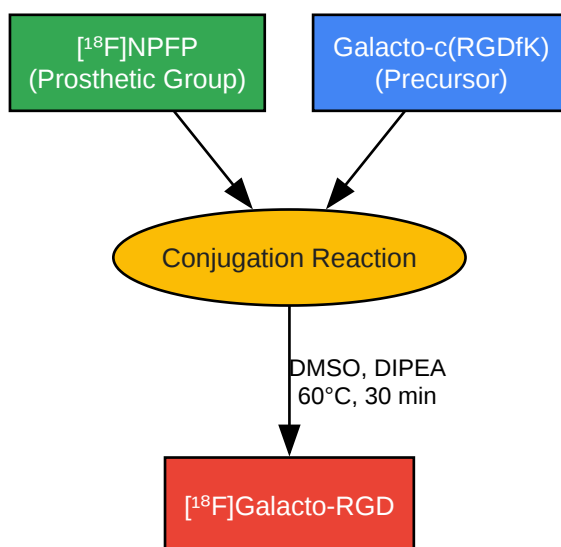
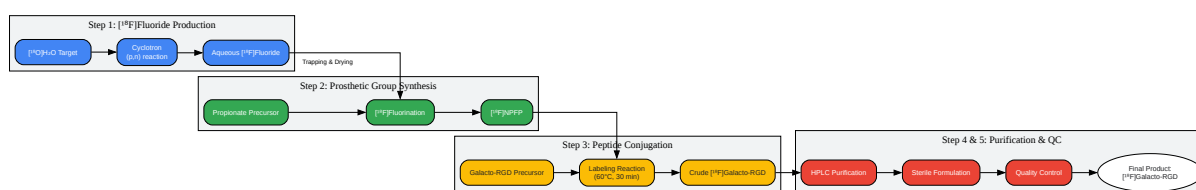
Introduction

[¹⁸F]**Galacto-RGD** is a glycosylated cyclic RGD (Arginine-Glycine-Aspartic acid) peptide developed for the non-invasive imaging of $\alpha\beta3$ integrin expression using Positron Emission Tomography (PET).^{[1][2][3]} The $\alpha\beta3$ integrin is a key receptor involved in angiogenesis and metastasis, making it a crucial target for cancer diagnosis and the monitoring of anti-angiogenic therapies.^{[2][3]} The radiolabeling of the **Galacto-RGD** precursor with the positron-emitting radionuclide Fluorine-18 (¹⁸F) allows for sensitive and quantitative in vivo imaging.^{[2][4]} Fluorine-18 is an ideal radioisotope for PET due to its short half-life of approximately 110 minutes, low positron energy for high-resolution imaging, and well-established production and labeling chemistry.^{[4][5]}

This document provides a detailed protocol for the multi-step synthesis of [¹⁸F]**Galacto-RGD**, primarily through the use of a fluorinated prosthetic group, 4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NPFP).^{[6][7]}

Overall Synthesis Workflow

The radiosynthesis of [¹⁸F]**Galacto-RGD** is a multi-step process that includes the production of [¹⁸F]fluoride, synthesis of a prosthetic group, conjugation to the peptide precursor, and rigorous purification and quality control. The entire process requires careful coordination due to the short half-life of ¹⁸F.



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